Cas no 2098072-74-1 (Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate)

Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate is a synthetic organic compound with potential applications in pharmaceutical research. It exhibits high purity and stability, making it suitable for use in various chemical reactions and drug development processes. This compound offers unique structural features that may contribute to its effectiveness in targeting specific biological pathways.
Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate structure
2098072-74-1 structure
Product name:Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
CAS No:2098072-74-1
MF:C15H22ClN3O2
MW:311.807082653046
CID:5041181

Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
    • tert-butyl N-[1-(2-chloropyridin-4-yl)piperidin-3-yl]carbamate
    • Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
    • Inchi: 1S/C15H22ClN3O2/c1-15(2,3)21-14(20)18-11-5-4-8-19(10-11)12-6-7-17-13(16)9-12/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,18,20)
    • InChI Key: SEEWVWQBFCUWDO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)N1CCCC(C1)NC(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 359
  • Topological Polar Surface Area: 54.5
  • XLogP3: 3.2

Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
T309126-100mg
tert-Butyl (1-(2-Chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1
100mg
$ 95.00 2022-06-02
Life Chemicals
F1907-8919-5g
tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-8919-1g
tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1 95%+
1g
$660.0 2023-09-07
Life Chemicals
F1907-8919-0.25g
tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1 95%+
0.25g
$595.0 2023-09-07
TRC
T309126-500mg
tert-Butyl (1-(2-Chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1
500mg
$ 365.00 2022-06-02
Life Chemicals
F1907-8919-10g
tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1 95%+
10g
$3034.0 2023-09-07
Life Chemicals
F1907-8919-2.5g
tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1 95%+
2.5g
$1439.0 2023-09-07
Life Chemicals
F1907-8919-0.5g
tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1 95%+
0.5g
$627.0 2023-09-07
TRC
T309126-1g
tert-Butyl (1-(2-Chloropyridin-4-yl)piperidin-3-yl)carbamate
2098072-74-1
1g
$ 570.00 2022-06-02

Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate Related Literature

Additional information on Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate

Introduction to Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate (CAS No. 2098072-74-1)

Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate, with the chemical formula C₁₃H₁₆ClN₂O₂, is a significant compound in the field of pharmaceutical research and development. This compound is characterized by its complex molecular structure, which includes a piperidine ring and a chloropyridine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 2098072-74-1 uniquely identifies this compound and distinguishes it from other chemical entities. Its molecular structure incorporates a tert-butyl carbamate group, which is known for its stability and reactivity in organic synthesis. This feature makes it particularly useful in the development of drugs that require specific functional groups for optimal biological activity.

In recent years, the demand for specialized intermediates like Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate has surged due to advancements in medicinal chemistry. Researchers have been exploring its potential in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. The chloropyridine moiety is particularly noteworthy, as it has been shown to enhance binding affinity and selectivity in drug candidates.

One of the most exciting applications of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating the piperidine ring into drug molecules, scientists can modulate the binding interactions with kinase targets, leading to more effective therapeutic agents. The stability provided by the tert-butyl carbamate group ensures that the compound remains intact during synthetic processes, maintaining its integrity for further functionalization.

Recent studies have also highlighted the role of Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate in the development of antiviral drugs. The structural features of this compound allow it to interact with viral proteases and polymerases, inhibiting their activity and thereby reducing viral replication. The chloropyridine moiety, in particular, has been found to be essential for achieving high efficacy against certain viral strains.

The synthesis of Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex framework of this molecule. These methods not only enhance efficiency but also minimize unwanted byproducts, making the process more sustainable.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of the chloropyridine moiety make it an attractive candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers are exploring ways to integrate this moiety into novel materials that could revolutionize display technologies and energy storage solutions.

The future prospects of Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate are vast and multifaceted. As our understanding of molecular interactions continues to grow, new applications for this compound are likely to emerge. The combination of its structural versatility and functional groups positions it as a cornerstone in the development of next-generation therapeutics and materials.

In conclusion, Tert-butyl (1-(2-chloropyridin-4-yl)piperidin-3-yl)carbamate is a remarkable compound with significant implications across multiple scientific disciplines. Its unique molecular architecture and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions in pharmaceuticals, materials science, and beyond. As research progresses, we can expect to see even more groundbreaking applications emerge from this versatile chemical entity.

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